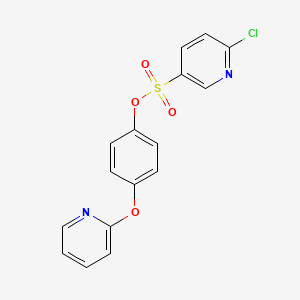
2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that certain triazine antifolates exhibit significant anticancer activity against various types of cancers. For instance, a study by Corbett et al. (1982) highlighted the effectiveness of a specific triazine folate antagonist against colon adenocarcinomas and murine ovarian tumors. This suggests potential applications of related compounds, such as 2-Chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone, in cancer treatment (Corbett et al., 1982).
Electrochemical Synthesis
Another application lies in electrochemical synthesis. Nematollahi et al. (2014) described electrochemical syntheses of benzoquinone derivatives, which are relevant to the chemical class of this compound. Such syntheses are crucial in developing new compounds with potential pharmacological activities (Nematollahi, Momeni & Khazalpour, 2014).
Heterocyclic Chemistry
The compound also finds relevance in heterocyclic chemistry. Geerts and Plas (1978) investigated the transformations of heterocyclic halogeno compounds with nucleophiles, which is pertinent to understanding the chemical behavior and potential applications of this compound in synthesizing new heterocyclic compounds (Geerts & Plas, 1978).
Synthesis of Benzoxazine Derivatives
Kobayashi et al. (2009) demonstrated the synthesis of 4-alkylidene-4H-3,1-benzoxazine derivatives, which are structurally related to the compound . Such synthetic methods can be essential for developing new pharmaceuticals or materials (Kobayashi, Okamura & Konishi, 2009).
Photoreactive Properties
The compound may also have applications in photoreactive studies. Castellan et al. (1990) explored the photochemistry of an O-methylated α-carbonyl β-1 lignin model dimer, which shares similarities in chemical structure. Understanding these properties could lead to applications in photochemistry and material sciences (Castellan et al., 1990).
Crystal Structures and Electrochemical Properties
Suetrong et al. (2021) studied dihydro-benzoxazine dimer derivatives, closely related to this compound, focusing on their crystal structures and electrochemical properties. This research has implications for developing materials with specific electronic or structural characteristics (Suetrong et al., 2021).
Propriétés
IUPAC Name |
2-chloro-1-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-3-4-10-11(5-8)16-9(2)7-14(10)12(15)6-13/h3-5,9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFXNVPVYTMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=C(C=C2)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)
![2-(4-acetamidophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2738712.png)

![5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2738716.png)



![2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2738722.png)



![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2738729.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2738732.png)
